molecular formula C19H16FN3O2 B12736525 Rucaparib metabolite M337C CAS No. 1577999-02-0

Rucaparib metabolite M337C

Cat. No.: B12736525
CAS No.: 1577999-02-0
M. Wt: 337.3 g/mol
InChI Key: KNNQKHZXALDDCO-UHFFFAOYSA-N
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Description

Rucaparib metabolite M337C is a derivative of rucaparib, a poly (ADP-ribose) polymerase inhibitor. Rucaparib is primarily used in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer. The metabolite M337C is one of the several metabolites formed during the metabolism of rucaparib in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of rucaparib metabolite M337C involves the metabolic pathways of rucaparib in the human body. Rucaparib undergoes several metabolic reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation

Industrial Production Methods

Industrial production of rucaparib involves chemical synthesis, followed by purification processes. The production of its metabolites, including M337C, is not typically conducted on an industrial scale, as these metabolites are primarily studied in the context of pharmacokinetics and drug metabolism .

Chemical Reactions Analysis

Types of Reactions

Rucaparib metabolite M337C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    N-demethylation: This reaction involves the removal of a methyl group from a nitrogen atom.

    N-methylation: This reaction involves the addition of a methyl group to a nitrogen atom.

    Glucuronidation: This reaction involves the addition of glucuronic acid to the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Demethylating agents: Such as formaldehyde or formic acid.

    Methylating agents: Such as methyl iodide or dimethyl sulfate.

    Glucuronic acid: For glucuronidation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, demethylated, methylated, and glucuronidated derivatives of rucaparib .

Scientific Research Applications

Rucaparib metabolite M337C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rucaparib metabolite M337C involves its interaction with poly (ADP-ribose) polymerase enzymes. These enzymes play a crucial role in DNA repair. By inhibiting these enzymes, rucaparib and its metabolites cause DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .

Comparison with Similar Compounds

Properties

CAS No.

1577999-02-0

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)-N-methylbenzamide

InChI

InChI=1S/C19H16FN3O2/c1-21-18(24)11-4-2-10(3-5-11)17-13-6-7-22-19(25)14-8-12(20)9-15(23-17)16(13)14/h2-5,8-9,23H,6-7H2,1H3,(H,21,24)(H,22,25)

InChI Key

KNNQKHZXALDDCO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Origin of Product

United States

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